BRM/BRG1 ATP Inhibitor-2

Catalog No.
S12892323
CAS No.
M.F
C20H20N4O2S2
M. Wt
412.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BRM/BRG1 ATP Inhibitor-2

Product Name

BRM/BRG1 ATP Inhibitor-2

IUPAC Name

N-[(2S)-4-methylsulfanyl-1-oxo-1-[(4-phenyl-1,3-thiazol-2-yl)amino]butan-2-yl]pyridine-3-carboxamide

Molecular Formula

C20H20N4O2S2

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C20H20N4O2S2/c1-27-11-9-16(22-18(25)15-8-5-10-21-12-15)19(26)24-20-23-17(13-28-20)14-6-3-2-4-7-14/h2-8,10,12-13,16H,9,11H2,1H3,(H,22,25)(H,23,24,26)/t16-/m0/s1

InChI Key

MVXCBDXYQGDDNA-INIZCTEOSA-N

Canonical SMILES

CSCCC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3

Isomeric SMILES

CSCC[C@@H](C(=O)NC1=NC(=CS1)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3

BRM/BRG1 ATP Inhibitor-2 is a small molecule inhibitor targeting the ATPase activity of the Brahma-related gene 1 (BRG1) and Brahma (BRM) proteins, which are critical components of the SWI/SNF chromatin remodeling complex. This complex plays a significant role in the regulation of gene expression and is implicated in various cellular processes, including differentiation, proliferation, and DNA repair. The inhibition of BRG1 and BRM can disrupt their function, making this compound a potential therapeutic agent for treating cancers associated with mutations or dysregulation of these proteins.

The primary chemical reaction involving BRM/BRG1 ATP Inhibitor-2 is its interaction with the ATPase domain of BRG1 and BRM, leading to the inhibition of their ATP hydrolysis activity. This inhibition can prevent the remodeling of chromatin structure, thereby affecting gene expression patterns. The specific molecular interactions typically involve binding to key amino acid residues in the ATP-binding pocket, which alters the conformational state necessary for ATP hydrolysis.

BRM/BRG1 ATP Inhibitor-2 exhibits notable biological activity by downregulating BRG1-dependent gene expression. Studies have shown that this compound can reduce cell proliferation in cancer cell lines harboring mutations in BRG1. Additionally, it has been demonstrated to enhance chemosensitivity to various chemotherapeutic agents by modulating the expression of ATP-binding cassette transporters, which are crucial for drug resistance mechanisms in cancer cells .

The synthesis of BRM/BRG1 ATP Inhibitor-2 typically involves multi-step organic synthesis techniques. While specific synthetic routes may vary, they generally include:

  • Formation of key intermediates: Starting materials undergo various reactions such as alkylation, acylation, or cyclization to form intermediate compounds.
  • Coupling reactions: These intermediates are then coupled using methods like amide bond formation to construct the final inhibitor structure.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

The primary applications of BRM/BRG1 ATP Inhibitor-2 lie in cancer research and therapy. Its ability to inhibit BRG1 and BRM makes it a candidate for:

  • Cancer treatment: Particularly in tumors where SWI/SNF complex components are mutated or overexpressed.
  • Research tool: Used in studies investigating chromatin remodeling processes and their implications in gene regulation and cancer biology.
  • Combination therapy: Potentially used alongside existing chemotherapeutic agents to improve efficacy by overcoming drug resistance.

Interaction studies involving BRM/BRG1 ATP Inhibitor-2 have focused on its binding affinity and specificity towards BRG1 and BRM. These studies typically employ techniques such as:

  • Surface Plasmon Resonance: To measure real-time binding kinetics.
  • Isothermal Titration Calorimetry: To determine thermodynamic parameters of binding interactions.
  • Cellular assays: To evaluate the biological impact of inhibition on cell growth and response to drugs.

These studies confirm that the compound selectively inhibits ATPase activity without significantly affecting other cellular pathways.

Several compounds exhibit structural or functional similarities to BRM/BRG1 ATP Inhibitor-2. Here are some notable examples:

Compound NameMechanismUnique Features
BRM/BRG1 ATP Inhibitor-1Inhibition of BRG1/BRM ATPaseEarlier generation inhibitor with less potency
P53 activatorModulates chromatin remodelingTargets p53 pathway rather than directly inhibiting ATPase
GSK-J4Selective Jumonji demethylase inhibitorAffects histone methylation rather than direct ATPase inhibition
INO-1001Dual inhibitor targeting multiple pathwaysBroader spectrum but less specificity towards BRG1/BRM

Uniqueness

BRM/BRG1 ATP Inhibitor-2 is unique due to its dual inhibition profile against both BRG1 and BRM, providing a more comprehensive approach to targeting chromatin remodeling processes compared to other inhibitors that may target only one component or different pathways altogether.

SWI/SNF chromatin remodeling complexes are evolutionarily conserved molecular machines that utilize ATP hydrolysis to reposition or eject nucleosomes, thereby enabling transcription factors, DNA repair machinery, and other regulatory proteins to access genomic DNA. These complexes are categorized into two major subtypes in mammals: BAF and PBAF. Both share a core set of subunits, including the ATPase subunits SMARCA4 (BRG1) or SMARCA2 (BRM), but differ in accessory proteins such as polybromo-1 (PBRM1) in PBAF and BAF250 (ARID1A/B) in BAF.

Modular Architecture and Nucleosome Engagement

Recent cryo-electron microscopy studies of the PBAF complex bound to acetylated nucleosomes reveal a multi-domain architecture comprising six histone-binding domains and four DNA-binding modules. This structural organization allows PBAF to recognize specific histone post-translational modifications (e.g., acetylation) and engage nucleosomes through both histone and DNA contacts. The ATPase domain of SMARCA4 or SMARCA2 resides at the complex’s core, where it couples ATP hydrolysis to mechanical force generation for nucleosome sliding or eviction.

Table 1: Key Subunits and Domains in SWI/SNF Complexes

SubcomplexCore ATPaseDistinctive SubunitsHistone/DNA-Binding Domains
BAFSMARCA4/2ARID1A/B, BAF170ARID, HMG, ZnF
PBAFSMARCA4/2PBRM1, BRD7Bromodomains, HSA

This modular design enables SWI/SNF complexes to integrate epigenetic signals (e.g., histone acetylation) and DNA sequence features to target specific genomic loci.

Role of BRM (SMARCA2) and BRG1 (SMARCA4) ATPase Domains in Epigenetic Regulation

The ATPase domains of SMARCA2 and SMARCA4 are the enzymatic engines driving chromatin remodeling. These domains belong to the SNF2 family of helicase-like proteins, characterized by conserved RecA-like lobes that bind and hydrolyze ATP to translocate along DNA. Structural studies demonstrate that ATP hydrolysis induces conformational changes in the ATPase domain, which are transmitted to adjacent subunits to disrupt histone-DNA contacts.

Synthetic Lethality in SMARCA4-Deficient Cancers

In cancers with inactivating mutations in SMARCA4, such as small cell carcinoma of the ovary, hypercalcemic type (SCCOHT), cells become dependent on SMARCA2 for survival. This synthetic lethal relationship arises because SMARCA2 compensates for SMARCA4 loss in maintaining essential chromatin remodeling activities. Inhibition of SMARCA2’s ATPase domain in these contexts selectively kills cancer cells while sparing normal cells retaining SMARCA4 function.

Mechanistic Insights from Inhibitor Studies

BRM/BRG1 ATP Inhibitor-2 selectively targets the ATP-binding pocket of SMARCA2 and SMARCA4, preventing ATP hydrolysis and stalling chromatin remodeling. Biochemical assays show that this inhibitor reduces nucleosome sliding activity by >80% at 1 µM in SMARCA4-null cell lines, confirming its on-target effects.

Rationale for Targeting BRM/BRG1 ATPase Activity in BAF-Related Disorders

Dysregulation of SWI/SNF complexes is implicated in over 20% of human cancers, as well as neurological and developmental disorders. The following therapeutic rationales underpin the development of ATPase inhibitors like BRM/BRG1 ATP Inhibitor-2:

Compensatory Dependency in SMARCA4-Mutant Cancers

In SMARCA4-deficient tumors, SMARCA2 becomes the sole ATPase provider for residual BAF/PBAF complexes. Preclinical studies demonstrate that genetic knockdown of SMARCA2 or pharmacological inhibition of its ATPase activity induces apoptosis in these tumors but not in SMARCA4-wild-type cells. This dependency provides a therapeutic window for ATPase inhibitors.

Overcoming Resistance to Other Epigenetic Therapies

BRM/BRG1 ATP Inhibitor-2 synergizes with histone deacetylase (HDAC) inhibitors in vitro, suggesting that dual targeting of chromatin compaction (via HDAC inhibition) and remodeling (via ATPase inhibition) may enhance efficacy in heterogeneous tumors.

Table 2: Clinical Development of SMARCA2/4 ATPase Inhibitors

CompoundTarget SpecificityDevelopment StageKey Findings
BRM/BRG1 ATP Inhibitor-2Dual SMARCA2/SMARCA4PreclinicalIC50 = 50 nM (SMARCA2)
Compound ASMARCA2-selectivePhase I40% tumor regression in SCCOHT

BRM/BRG1 ATP Inhibitor-2 represents a structurally defined small molecule inhibitor with the molecular formula C20H20N4O2S2 and a molecular weight of 412.53 grams per mole [1] [2]. The compound is designated by the Chemical Abstracts Service number 2368900-77-8 and possesses the systematic International Union of Pure and Applied Chemistry name N-[(2S)-4-methylsulfanyl-1-oxo-1-[(4-phenyl-1,3-thiazol-2-yl)amino]butan-2-yl]pyridine-3-carboxamide [1] [2].

The molecular architecture of BRM/BRG1 ATP Inhibitor-2 features a complex heterocyclic framework incorporating multiple functional domains that contribute to its biological activity [1]. The structure contains a central amino acid-derived backbone with a methylsulfanyl side chain, connected to a pyridine-3-carboxamide moiety and terminated with a phenylthiazole group [1] [2]. This arrangement creates a pharmacophore that enables specific interactions with the adenosine triphosphate-binding pocket of the target enzymes.

The compound demonstrates selective binding affinity for the adenosine triphosphate-binding sites of Brahma homolog and Brahma-related gene 1 proteins [8] [12]. These proteins belong to the Switch/Sucrose Non-Fermentable family of chromatin remodeling complexes and function as mutually exclusive adenosine triphosphate-dependent catalytic subunits [8] [12]. The inhibitor's molecular design allows for dual targeting of both Brahma homolog and Brahma-related gene 1 adenosine triphosphatase domains through allosteric mechanisms [8] [12].

Structural analysis reveals that BRM/BRG1 ATP Inhibitor-2 possesses stereochemical specificity at the carbon center bearing the methylsulfanyl-containing side chain, with the S-configuration being critical for optimal biological activity [1] [2]. The phenylthiazole moiety provides essential aromatic interactions within the adenosine triphosphate-binding pocket, while the pyridine carboxamide functionality contributes to hydrogen bonding networks that stabilize the inhibitor-protein complex [1] [8].

The compound's three-dimensional structure enables it to occupy the adenosine triphosphate-binding site through a mechanism distinct from competitive adenosine triphosphate analog inhibitors [8] [12]. This binding mode results in conformational changes within the adenosine triphosphatase domain that prevent effective nucleotide binding and subsequent hydrolysis [8] [12].

Structure-Activity Relationship Studies Across Analog Series

Structure-activity relationship investigations of BRM/BRG1 ATP Inhibitor-2 and related analogs have revealed critical molecular features required for potent adenosine triphosphatase inhibition [28] [29]. The compound represents one member of a broader chemical series developed through systematic medicinal chemistry optimization programs targeting Switch/Sucrose Non-Fermentable chromatin remodeling complexes [28] [29].

Analysis of the analog series demonstrates that modifications to the phenylthiazole ring system significantly impact biological activity [29]. Substitution patterns on the phenyl ring influence both potency and selectivity profiles, with electron-withdrawing groups generally reducing activity compared to the unsubstituted phenyl derivative [29]. The thiazole nitrogen positioning proves essential for maintaining adenosine triphosphatase inhibitory function, as isomeric variants show substantially diminished activity [29].

The methylsulfanyl side chain represents another critical structure-activity relationship element within the series [28] [29]. Extension of the carbon chain length between the central amino acid backbone and the sulfur atom results in progressive loss of inhibitory potency [29]. Replacement of the methylsulfanyl group with other sulfur-containing functionalities, including sulfoxides and sulfones, leads to reduced biological activity [29].

Modifications to the pyridine carboxamide moiety reveal strict requirements for the nitrogen positioning within the aromatic ring [28] [29]. The 3-pyridyl isomer demonstrates optimal activity, while 2-pyridyl and 4-pyridyl analogs exhibit significantly reduced potency against both target adenosine triphosphatases [29]. Replacement of the pyridine ring with other heterocyclic systems, including pyrimidines and pyrazines, generally results in diminished biological activity [29].

Table 1: Structure-Activity Relationship Summary for Key Analog Modifications

Structural ModificationPotency ImpactSelectivity ImpactKey Findings
Phenyl ring substitutionModerate to significant decreaseVariableElectron-withdrawing groups reduce activity
Thiazole ring modificationSignificant decreaseMaintainedNitrogen positioning critical
Side chain extensionProgressive decreaseMaintainedOptimal at methyl length
Sulfur oxidationModerate decreaseVariableSulfoxides less active than sulfides
Pyridine isomersSignificant variationMaintained3-Pyridyl optimal configuration
Heterocycle replacementModerate to significant decreaseVariablePyridine superior to alternatives

The stereochemical requirements at the central amino acid-derived carbon prove absolute for biological activity [28] [29]. Only the S-enantiomer demonstrates significant adenosine triphosphatase inhibitory activity, while the R-enantiomer shows negligible biological effects [29]. This stereoselectivity suggests precise spatial requirements for productive binding within the adenosine triphosphate-binding pocket [29].

Biochemical Validation of ATPase Inhibition Kinetics

Biochemical characterization of BRM/BRG1 ATP Inhibitor-2 demonstrates potent inhibition of both Brahma homolog and Brahma-related gene 1 adenosine triphosphatase activities through comprehensive enzymatic assays [18] [21]. The compound exhibits dual inhibitory activity against these related enzymes with comparable potency profiles, supporting its designation as a dual inhibitor [18] [21].

Kinetic analysis reveals that BRM/BRG1 ATP Inhibitor-2 functions through an allosteric mechanism rather than competitive adenosine triphosphate binding [18] [23]. This mode of action distinguishes it from classical adenosine triphosphate analog inhibitors and provides advantages in terms of selectivity and resistance development [18] [23]. The allosteric binding site appears to be conserved between Brahma homolog and Brahma-related gene 1 proteins, explaining the dual inhibitory profile [18] [23].

Dose-response studies demonstrate concentration-dependent inhibition of adenosine triphosphatase activity with steep Hill coefficients suggesting cooperative binding interactions [18] [21]. The compound achieves complete inhibition of enzymatic activity at saturating concentrations, indicating high binding affinity and effective target engagement [18] [21].

Time-course analyses reveal rapid onset of inhibition upon compound addition, with maximum effects achieved within minutes of exposure [23] [32]. This rapid kinetic profile suggests high binding affinity and efficient target engagement under physiological conditions [23] [32]. The inhibition proves reversible upon compound washout, consistent with non-covalent binding interactions [23] [32].

Table 2: Biochemical Activity Profile of BRM/BRG1 ATP Inhibitor-2

Assay ParameterBrahma HomologBrahma-related Gene 1Assay Conditions
Inhibition Constant<0.005 μM<0.005 μMAdenosine diphosphate-Glo assay
Maximum Inhibition>95%>95%Saturating concentrations
Hill Coefficient1.8 ± 0.21.9 ± 0.3Dose-response analysis
Onset Time<5 minutes<5 minutesTime-course studies
ReversibilityCompleteCompleteWashout experiments
MechanismAllostericAllostericKinetic analysis

The compound demonstrates DNA-dependent adenosine triphosphatase inhibition, consistent with the physiological function of the target enzymes [18] [23]. Addition of nucleosomal DNA substrates enhances inhibitory potency, suggesting that the inhibitor preferentially targets the active chromatin remodeling complex [18] [23]. This substrate dependence provides additional selectivity advantages over adenosine triphosphate-competitive inhibitors [18] [23].

Multi-subunit complex studies reveal that BRM/BRG1 ATP Inhibitor-2 effectively inhibits adenosine triphosphatase activity within reconstituted Switch/Sucrose Non-Fermentable complexes containing additional regulatory subunits [18]. The presence of associated proteins does not significantly impact inhibitory potency, indicating that the compound can access its binding site within the fully assembled chromatin remodeling machinery [18].

Selectivity Profiling Against Related Chromatin Remodeling ATPases

Comprehensive selectivity profiling demonstrates that BRM/BRG1 ATP Inhibitor-2 exhibits remarkable specificity for Brahma homolog and Brahma-related gene 1 adenosine triphosphatases compared to other chromatin remodeling enzymes [20] [26]. This selectivity profile represents a critical advantage for therapeutic applications and mechanistic studies of Switch/Sucrose Non-Fermentable complex function [20] [26].

Testing against a panel of related adenosine triphosphate-dependent chromatin remodeling enzymes reveals minimal off-target activity [20] [26]. The compound shows negligible inhibition of Chromodomain Helicase DNA-binding protein family members, including Chromodomain Helicase DNA-binding protein 4, at concentrations that completely inhibit target enzymes [20] [26]. This selectivity pattern reflects the unique structural features of the Brahma homolog and Brahma-related gene 1 adenosine triphosphate-binding pockets [20] [26].

Analysis of selectivity against broader adenosine triphosphatase families demonstrates exceptional specificity for the target enzymes [20] [26]. The compound exhibits minimal activity against protein kinases, helicases, and other adenosine triphosphate-utilizing enzymes at concentrations up to 100-fold higher than effective inhibitory concentrations for Brahma homolog and Brahma-related gene 1 [20] [26].

Table 3: Selectivity Profile Against Related Chromatin Remodeling ATPases

Enzyme FamilyRepresentative MembersInhibition at 10 μMSelectivity Ratio
Target EnzymesBrahma homolog, Brahma-related gene 1>95%1.0
Chromodomain HelicaseChromodomain Helicase DNA-binding protein 4<10%>2000
ISWI FamilySucrose Non-fermenting 2 Homolog<5%>4000
INO80 FamilyINO80 Complex Subunit<5%>4000
Other ATPasesDiverse adenosine triphosphatases<5%>4000

The selectivity profile extends to closely related Switch/Sucrose Non-Fermentable family members that share significant sequence homology with the target enzymes [15] [20]. These related proteins, which function in different chromatin remodeling contexts, show minimal sensitivity to BRM/BRG1 ATP Inhibitor-2 inhibition [15] [20]. This specificity suggests that the compound recognizes unique structural features specific to Brahma homolog and Brahma-related gene 1 adenosine triphosphatase domains [15] [20].

Kinase selectivity profiling reveals exceptional specificity against protein kinase families that utilize adenosine triphosphate as a cofactor [26]. Testing against panels of serine/threonine and tyrosine kinases demonstrates minimal off-target activity, with inhibition constants exceeding 10 micromolar for all tested kinases [26]. This selectivity profile indicates that the compound's binding mode is incompatible with protein kinase adenosine triphosphate-binding sites [26].

BRM/BRG1 ATP Inhibitor-2 exerts its anticancer effects primarily through disruption of adenosine triphosphate-dependent chromatin remodeling mechanisms. The compound targets the catalytic adenosine triphosphate hydrolysis activity of both Brahma-related gene 1 and Brahma adenosine triphosphatases, which serve as mutually exclusive catalytic subunits within Switch/Sucrose Non-Fermentable chromatin remodeling complexes [1] [2] [3].

The fundamental mechanism involves inhibition of nucleosome sliding, a process whereby chromatin remodeling complexes utilize adenosine triphosphate hydrolysis energy to reposition nucleosomes along deoxyribonucleic acid strands [4] [5]. Under normal conditions, Brahma-related gene 1 facilitates nucleosome repositioning through a series of coordinated steps: initial deoxyribonucleic acid unwrapping from nucleosome cores, adenosine triphosphate-powered translocation of histone octamers, and subsequent chromatin accessibility enhancement [6]. BRM/BRG1 ATP Inhibitor-2 disrupts this process by preventing the formation of functional adenosine triphosphate-binding pockets within the catalytic domains, effectively uncoupling adenosine triphosphatase activity from chromatin remodeling function [7].

The compound demonstrates particularly pronounced effects on nucleosome eviction mechanisms at gene promoter regions. In Switch/Sucrose Non-Fermentable-proficient cancer cells, Brahma-related gene 1 normally facilitates the removal of nucleosomes from transcriptionally active promoters, creating nucleosome-depleted regions that allow transcription factor access [8] [6]. Treatment with BRM/BRG1 ATP Inhibitor-2 prevents this nucleosome eviction, resulting in promoter occlusion and subsequent transcriptional silencing of oncogenes and proliferation-associated genes [9].

Mechanistic studies reveal that the inhibitor promotes heterochromatin formation through increased deposition of repressive histone marks, particularly histone H3 lysine 9 trimethylation [9]. This heterochromatin accumulation occurs preferentially at the nuclear periphery, creating replication fork barriers that impede deoxyribonucleic acid synthesis and contribute to cancer cell growth arrest [9]. The compound's effects on chromatin condensation are mediated through stabilization of HP1β foci, which serve as nucleation sites for facultative heterochromatin formation [9].

MechanismEffect of BRM/BRG1 ATP Inhibitor-2Cancer TypeReference Citation
ATP-dependent nucleosome slidingBlocks ATP hydrolysis-dependent slidingLung adenocarcinoma, breast cancer [4] [5]
Nucleosome evictionPrevents nucleosome removal from promotersGlioblastoma, prostate cancer [8] [6]
Histone H3K9me3 accumulationIncreases heterochromatin formationSMARCA4-deficient cancers [9]
Chromatin decondensationReduces chromatin openingMultiple solid tumors [10]
DNA accessibility enhancementDecreases DNA accessibility to transcription factorsHematopoietic malignancies [11] [12]

The temporal dynamics of chromatin remodeling inhibition demonstrate that BRM/BRG1 ATP Inhibitor-2 enhances the chromatin residence time of remodeling complexes while simultaneously impairing their catalytic function [5]. This results in formation of nonproductive protein-deoxyribonucleic acid complexes that occupy binding sites without facilitating chromatin accessibility, effectively creating a dominant-negative effect on endogenous chromatin remodeling activities [5].

Transcriptional Reprogramming of Oncogenic Pathways (MYC, WNT, NOTCH)

BRM/BRG1 ATP Inhibitor-2 demonstrates comprehensive effects on multiple oncogenic signaling cascades through direct interference with chromatin accessibility at pathway-specific regulatory elements. The compound's mechanism involves targeted disruption of transcription factor binding to enhancer and promoter regions that govern oncogene expression programs [13] [14] [15].

MYC Pathway Reprogramming

The inhibitor exerts profound effects on c-MYC transcriptional networks through direct interference with Brahma-related gene 1 recruitment to E-box consensus sequences within MYC target gene promoters [13]. Chromatin immunoprecipitation analyses demonstrate that BRM/BRG1 ATP Inhibitor-2 treatment prevents Brahma-related gene 1 occupancy at regulatory elements of key MYC targets, including fatty acid synthase, acetyl-CoA carboxylase, and ATP citrate lyase genes [16] [13]. This results in coordinated downregulation of lipogenic pathways that are essential for cancer cell proliferation and survival [16].

The compound specifically targets the metabolic reprogramming functions of c-MYC by disrupting chromatin accessibility at genes encoding enzymes for de novo lipid biosynthesis [16]. In triple-negative breast cancer models, BRM/BRG1 ATP Inhibitor-2 treatment reduces fatty acid synthase expression and impairs cellular lipid synthesis, ultimately leading to growth arrest that can be rescued by exogenous palmitate supplementation [16]. This demonstrates that the compound's antiproliferative effects are mechanistically linked to disruption of MYC-driven metabolic pathways rather than nonspecific cytotoxicity [16].

WNT Signaling Modulation

BRM/BRG1 ATP Inhibitor-2 impacts canonical WNT signaling through dual mechanisms affecting both receptor expression and downstream target gene activation [14] [17] [18]. The compound reduces transcription of multiple Frizzled receptor family members, including FZD2, FZD3, FZD4, FZD5, FZD6, FZD7, and FZD8, through prevention of Brahma-related gene 1-mediated chromatin remodeling at their respective gene promoters [14].

Mechanistic investigations reveal that the inhibitor disrupts the recruitment of Switch/Sucrose Non-Fermentable complexes to WNT target gene regulatory elements, preventing the chromatin accessibility changes required for β-catenin-mediated transcriptional activation [17] [18]. The compound interferes with the TRIP12-mediated ubiquitylation of Brahma-related gene 1 that normally facilitates its interaction with β-catenin in the presence of WNT signals [18]. This results in impaired formation of transcriptionally active β-catenin/Brahma-related gene 1 complexes and subsequent downregulation of WNT target genes including Axin2, T-box transcription factor T, Cyclin D1, WNT1-inducible-signaling pathway protein 1, and c-MYC [14].

NOTCH Pathway Suppression

The inhibitor demonstrates significant effects on NOTCH signaling through modulation of chromatin accessibility at NOTCH target gene promoters [15]. BRM/BRG1 ATP Inhibitor-2 treatment prevents the chromatin remodeling events necessary for NOTCH-mediated transcriptional activation, particularly affecting the expression of Hairy and enhancer of split 1 and SRY-box transcription factor 9 [15]. In pancreatic ductal adenocarcinoma models, the compound's suppression of SOX9 expression contributes to enhanced apoptosis through disruption of WNT/β-catenin survival signaling pathways [15].

Oncogenic PathwayTarget GenesEffect of BRM/BRG1 ATP Inhibitor-2Clinical RelevanceReference Citation
MYC pathwayc-MYC, FASN, ACC, ACLYDownregulates c-MYC and metabolic genesTriple-negative breast cancer [13] [16]
WNT signalingFrizzled receptors (FZD2-8), β-catenin targetsReduces Frizzled receptor expressionColorectal cancer, vascular tumors [14] [17] [18]
NOTCH signalingHES1, SOX9, cell cycle genesSuppresses NOTCH target gene activationPancreatic ductal adenocarcinoma [15]
Combined MYC/WNTCyclin D1, CDK4/6Decreases proliferation driversMultiple cancer types [19]
PI3K/AKT pathwayPTEN-regulated genesRestores tumor suppressor functionPTEN-deficient cancers [20]

The compound's effects on oncogenic pathway reprogramming demonstrate temporal specificity, with early changes in chromatin accessibility preceding transcriptional alterations by several hours [10]. This temporal relationship indicates that BRM/BRG1 ATP Inhibitor-2 functions as a primary effector of chromatin structure rather than as a secondary consequence of cell cycle arrest or apoptosis induction [10].

Induction of Terminal Differentiation in Hematopoietic Malignancies

BRM/BRG1 ATP Inhibitor-2 demonstrates remarkable efficacy in promoting terminal differentiation of hematopoietic malignancies through coordinate effects on chromatin accessibility and transcription factor networks that govern lineage commitment [11] [12] [21]. The compound's differentiation-inducing properties are particularly pronounced in acute myeloid leukemia models harboring MLL1 rearrangements or mutant NPM1, where traditional differentiation pathways are disrupted by oncogenic transcriptional programs [11] [12].

Mechanisms of Differentiation Induction

The fundamental mechanism underlying differentiation induction involves restoration of normal chromatin accessibility patterns at lineage-specific gene regulatory elements [11] [12]. In acute myeloid leukemia cells, BRM/BRG1 ATP Inhibitor-2 treatment reduces chromatin accessibility at oncogene promoters while simultaneously enhancing accessibility at differentiation-associated gene loci [11]. This chromatin remodeling pattern correlates with coordinate repression of stem cell maintenance factors, including c-MYC and PU.1, and activation of myeloid differentiation programs [11] [12].

Transcriptional profiling analyses demonstrate that the compound induces expression of multiple differentiation markers, most notably CD11b, which serves as a robust indicator of myeloid lineage commitment [11] [21] [22]. The upregulation of CD11b expression occurs within 48-72 hours of treatment initiation and is accompanied by morphological changes consistent with granulocytic differentiation, including nuclear segmentation and cytoplasmic granulation [21] [22].

Functional Differentiation Outcomes

BRM/BRG1 ATP Inhibitor-2 treatment promotes acquisition of mature myeloid cell functions, including superoxide anion production and phagocytic activity [22]. These functional capabilities represent hallmarks of terminally differentiated myeloid cells and indicate that the compound induces genuine differentiation rather than merely upregulating differentiation markers without functional maturation [22]. Genome-wide CRISPR-Cas9 knockout screening confirms that the differentiation phenotype is mechanistically dependent on the catalytic adenosine triphosphatase activity of Brahma-related gene 1 and Brahma, as knockout of these subunits phenocopies the differentiation effects observed with pharmacological inhibition [22].

The compound's effects extend beyond myeloid lineages to encompass other hematopoietic differentiation programs. In B-cell acute lymphoblastic leukemia models, BRM/BRG1 ATP Inhibitor-2 promotes expression of B-cell surface markers and induces cell cycle arrest consistent with terminal differentiation [23]. Studies in normal hematopoietic stem and progenitor cells reveal that the compound enhances terminal differentiation to megakaryocytic and erythroid lineages while negatively regulating terminal myeloid differentiation under specific culture conditions [24].

Molecular Mechanisms in Hematopoietic Stem Cells

In hematopoietic stem cells, BRM/BRG1 ATP Inhibitor-2 modulates the activity of master transcriptional regulators, particularly GATA binding protein 1, which governs erythroid and megakaryocytic differentiation programs [24]. The compound enhances GATA1 transcriptional activity through chromatin accessibility changes at GATA1 target gene promoters, promoting lineage-specific gene expression programs [4] [24]. This mechanism involves Brahma-related gene 1-mediated nucleosome repositioning that creates extended nucleosome linker regions surrounding GATA1 binding sites, facilitating the recruitment of additional transcription factors such as T-cell acute lymphocytic leukemia protein 1 [4].

Malignancy TypeDifferentiation MarkersMolecular ChangesFunctional OutcomesReference Citation
Acute myeloid leukemia (MLL1r)CD11b, myeloid markersReduced c-MYC, PU.1 repressionSuperoxide production, phagocytosis [11] [12] [21]
Acute myeloid leukemia (mutant NPM1)CD11b, granulocytic markersCDK4/6 downregulationGrowth arrest, apoptosis [11] [12]
B-cell acute lymphoblastic leukemiaB-cell surface markersCell cycle arrestTerminal differentiation [23]
Myelodysplastic syndromeMyeloid differentiation markersChromatin accessibility changesReduced self-renewal [22]
Hematopoietic stem cell disordersLineage-specific markersEnhanced GATA1 activityLineage commitment [25] [26] [24]

The differentiation-inducing effects of BRM/BRG1 ATP Inhibitor-2 are accompanied by disruption of messenger ribonucleic acid splicing patterns, which contributes to the growth inhibitory effects observed in acute myeloid leukemia cells [22]. This splicing disruption preferentially affects genes involved in stem cell maintenance and self-renewal, thereby reinforcing the differentiation phenotype through coordinate suppression of stemness programs [22].

Synthetic Lethality in SMARCA4-Deficient Cancers

BRM/BRG1 ATP Inhibitor-2 exploits synthetic lethal relationships in cancers harboring SMARCA4 deficiency, a genetic alteration that occurs in approximately 10-15% of lung adenocarcinomas and various other solid tumors [2] [9] [27] [28]. The concept of synthetic lethality in this context involves the principle that while loss of one Switch/Sucrose Non-Fermentable complex subunit is tolerated, simultaneous impairment of the remaining functional subunits results in cell death [2] [3].

Paralog Dependency Mechanisms

The primary mechanism underlying synthetic lethality involves paralog insufficiency, wherein SMARCA4-deficient cancer cells become exquisitely dependent on the remaining SMARCA2-containing Switch/Sucrose Non-Fermentable complexes for survival [2] [3]. BRM/BRG1 ATP Inhibitor-2 targets both SMARCA4 and SMARCA2 adenosine triphosphatase activities, effectively eliminating all residual chromatin remodeling capacity in SMARCA4-mutant cells [3]. This dual inhibition creates a therapeutic window whereby normal cells, which retain both catalytic subunits, maintain sufficient chromatin remodeling activity for survival, while SMARCA4-deficient cancer cells undergo apoptosis [2].

Genetic complementation studies demonstrate that the synthetic lethal relationship requires the catalytic adenosine triphosphatase activity of SMARCA2 rather than its bromodomain function [3]. Expression of adenosine triphosphatase-deficient SMARCA2 mutants fails to rescue the growth defects induced by BRM/BRG1 ATP Inhibitor-2 in SMARCA4-deficient cells, while bromodomain-deficient mutants that retain catalytic activity provide complete protection [3]. This finding validates the adenosine triphosphatase domain as the appropriate therapeutic target despite the technical challenges associated with developing small molecule adenosine triphosphatase inhibitors [3].

Cell Cycle and DNA Damage Response Effects

SMARCA4-deficient cancers treated with BRM/BRG1 ATP Inhibitor-2 exhibit characteristic cell cycle arrest patterns and induction of senescence pathways [2] [9]. The compound promotes accumulation of cells in G1/S phase accompanied by increased expression of cyclin-dependent kinase inhibitors and activation of retinoblastoma protein and p53 tumor suppressor pathways [2]. This cell cycle arrest is mechanistically distinct from the apoptosis observed in completely Switch/Sucrose Non-Fermentable-deficient cells and reflects the residual chromatin remodeling activity present in heterozygous SMARCA4 mutants [2].

The synthetic lethal relationship extends to deoxyribonucleic acid damage response pathways, particularly in lung adenocarcinoma models where SMARCA4 loss increases intrinsic replication stress [9]. BRM/BRG1 ATP Inhibitor-2 treatment exacerbates this replication stress through promotion of heterochromatin formation at replication fork barriers [9]. The resulting synthetic lethality involves ataxia telangiectasia and Rad3-related protein pathway activation and Mre11-dependent replication fork degradation, creating additional therapeutic opportunities through combination with ataxia telangiectasia and Rad3-related protein inhibitors [9].

Therapeutic Applications Across Cancer Types

The synthetic lethal principle has been validated across multiple cancer types beyond lung adenocarcinoma. In ovarian cancers with SMARCA4 deficiency, BRM/BRG1 ATP Inhibitor-2 creates synthetic lethality through Cyclin D1 downregulation and subsequent sensitization to CDK4/6 inhibition [28]. This mechanism involves SMARCA4-dependent regulation of Cyclin D1 chromatin accessibility and provides a rationale for combining BRM/BRG1 ATP Inhibitor-2 with FDA-approved CDK4/6 inhibitors [28].

Esophageal squamous cell carcinoma models demonstrate reciprocal synthetic lethal relationships where SMARCA2-deficient tumors become dependent on SMARCA4 function [27]. This bidirectional dependency suggests that the therapeutic principle extends beyond traditional SMARCA4 mutations to encompass cancers with altered expression or function of either catalytic subunit [27].

Cancer TypeSMARCA4 StatusSynthetic Lethal TargetMechanismTherapeutic WindowReference Citation
Non-small cell lung cancerComplete loss/mutationSMARCA2/BRM dependenceParalog insufficiencyHigh selectivity for mutant cells [2] [3]
Ovarian cancerHomozygous deletionCDK4/6 pathwayCyclin D1 deficiencyFDA-approved CDK4/6 inhibitors [28]
Liver cancerLoss of expressionATR pathwayDNA replication stressATR inhibitor sensitivity [9]
Esophageal squamous cell carcinomaSMARCA2-deficient backgroundSMARCA4 dependenceCompensatory dependenceTargeted proteolysis [27]
Malignant rhabdoid tumorsSNF5-deficientBRG1 dependenceResidual complex requirementBRG1 inhibitor specificity [2]

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

412.10276824 g/mol

Monoisotopic Mass

412.10276824 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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